molecular formula C10H21N3 B15056969 (R)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine

(R)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine

Cat. No.: B15056969
M. Wt: 183.29 g/mol
InChI Key: SXVXYMBXVPZIDX-SNVBAGLBSA-N
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Description

®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrrolidine ring and a cyclopropylmethyl group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-3-carboxylic acid and cyclopropylmethylamine.

    Amidation Reaction: The carboxylic acid group of ®-pyrrolidine-3-carboxylic acid is first converted to an amide using cyclopropylmethylamine under appropriate reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

    Reduction: The resulting amide is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4) or borane (BH3).

Industrial Production Methods

Industrial production methods for ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or sulfonates to form substituted amines.

Common Reagents and Conditions

    Oxidation: KMnO4, NaOCl, or other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or H2 with a catalyst like palladium on carbon (Pd/C).

    Substitution: Alkyl halides or sulfonates in the presence of a base like NaOH or K2CO3.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

In biological research, this compound can be used as a ligand for studying receptor-ligand interactions. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine
  • ®-1-(2-Aminoethyl)-N-(methyl)pyrrolidin-3-amine
  • ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine

Uniqueness

®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a cyclopropylmethyl group

Properties

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

(3R)-1-(2-aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H21N3/c11-4-6-13-5-3-10(8-13)12-7-9-1-2-9/h9-10,12H,1-8,11H2/t10-/m1/s1

InChI Key

SXVXYMBXVPZIDX-SNVBAGLBSA-N

Isomeric SMILES

C1CN(C[C@@H]1NCC2CC2)CCN

Canonical SMILES

C1CC1CNC2CCN(C2)CCN

Origin of Product

United States

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